4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and carboxyethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride typically involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. One common method includes the use of sulfamic acid as a catalyst to facilitate the formation of the thiadiazole ring . The reaction conditions often require heating and the use of solvents such as acetic acid to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multistep process that includes the preparation of intermediate compounds followed by their cyclization to form the thiadiazole ring. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyethyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require the use of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The amino and carboxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in electron transfer reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler heterocyclic compound with similar biological activities.
Benzothiazole: Another related compound with a fused benzene-thiazole ring structure.
Thiazole: A basic heterocyclic compound that serves as a building block for more complex derivatives.
Uniqueness
4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride is unique due to the presence of both amino and carboxyethyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. Its fused thiadiazole-benzene ring structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIODGCHCAEPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424941 |
Source
|
Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-80-8, 20032-79-5 |
Source
|
Record name | 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20032-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.